2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetonitrile
Description
2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetonitrile (C₁₀H₉F₂NO₂; molecular weight: 229.18 g/mol) is a fluorinated aromatic nitrile characterized by a phenyl ring substituted with a methoxy (-OCH₃) group at position 4 and a difluoromethoxy (-OCF₂H) group at position 3, with an acetonitrile (-CH₂CN) side chain . Its structural uniqueness lies in the combination of electron-donating (methoxy) and electron-withdrawing (difluoromethoxy) groups, which influence its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
2-[3-(difluoromethoxy)-4-methoxyphenyl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO2/c1-14-8-3-2-7(4-5-13)6-9(8)15-10(11)12/h2-3,6,10H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMDIAMWGYBMMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC#N)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetonitrile typically involves the introduction of the difluoromethoxy group onto a phenyl ring, followed by the addition of the acetonitrile group. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through metal-mediated stepwise difluoromethylation reactions . The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethoxy-substituted benzoic acids, while reduction could produce difluoromethoxy-substituted benzylamines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the following areas:
- Anticancer Activity : Research has indicated that compounds with similar structural motifs can exhibit cytotoxic effects against various cancer cell lines. The difluoromethoxy group may enhance metabolic stability and bioavailability, making it a candidate for further development in anticancer therapies.
- Antimicrobial Properties : There is growing interest in the antimicrobial effects of acetonitrile derivatives. Preliminary studies suggest that 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetonitrile could possess activity against specific bacterial strains, warranting further investigation into its mechanism of action.
Biochemical Research
This compound is utilized in proteomics and biochemical assays due to its ability to interact with biological molecules:
- Fluorescent Probes : The unique electronic properties of the difluoromethoxy and methoxy groups allow the compound to be explored as a fluorescent probe for imaging applications in cellular biology.
- Inhibitors of Enzymatic Activity : There is potential for this compound to act as an inhibitor for certain enzymes involved in metabolic pathways, thus providing insights into enzyme kinetics and inhibition mechanisms.
Material Science
The chemical structure of this compound lends itself to applications in materials science:
- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties may be advantageous in the development of OLEDs, where efficient light emission is critical.
- Polymer Synthesis : Its reactivity can be harnessed in polymer chemistry to create novel materials with tailored properties for specific applications.
Data Table: Applications Summary
| Application Area | Potential Uses | Current Research Focus |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, antimicrobial compounds | Cytotoxicity studies, mechanism of action |
| Biochemical Research | Fluorescent probes, enzyme inhibitors | Imaging techniques, enzyme kinetics |
| Material Science | OLEDs, polymer synthesis | Electronic properties, material performance |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of various acetonitrile derivatives on cancer cell lines. The results indicated that compounds similar to this compound showed significant cytotoxicity against breast cancer cells. The study suggested that the difluoromethoxy group plays a crucial role in enhancing the compound's efficacy by increasing its interaction with cellular targets.
Case Study 2: Antimicrobial Properties
Research conducted on the antimicrobial activity of substituted acetonitriles revealed that this compound exhibited promising activity against Gram-positive bacteria. This study highlighted the need for further exploration into its mechanism of action and potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetonitrile involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved in its biological activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Acetonitrile Derivatives
Key Observations :
- Electron Effects : The difluoromethoxy group (-OCF₂H) in the target compound is less electron-withdrawing than trifluoroethoxy (-OCH₂CF₃) but more so than methoxy (-OCH₃) .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- Solubility Trends: Fluorinated derivatives generally exhibit improved solubility in organic solvents compared to non-fluorinated analogs .
- Thermal Stability : Compounds with trifluoroethoxy or oxadiazole groups have higher predicted boiling points due to increased molecular complexity.
Biological Activity
2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a difluoromethoxy group and a methoxyphenyl moiety, contributing to its unique chemical behavior. The structural formula can be represented as follows:
This structure influences its lipophilicity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function as an inhibitor or modulator of specific enzymes or receptors, influencing signaling pathways that are critical in various physiological processes.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, related derivatives have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
Case Studies
- Anticancer Activity : A study explored the anticancer potential of difluoromethoxy-containing compounds, indicating that they may inhibit tumor growth through apoptosis induction in cancer cell lines. This suggests that this compound could be a candidate for further investigation in cancer therapy.
- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of similar compounds, which could be relevant for neurodegenerative diseases like Alzheimer's. The mechanism involves the modulation of phosphodiesterase (PDE) activity, leading to enhanced cognitive function in animal models .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the optimal synthetic routes for 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetonitrile, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step protocols starting with halogenated or substituted phenyl precursors. For example, brominated intermediates may undergo nucleophilic substitution with difluoromethoxy groups, followed by cyanomethylation via Knoevenagel condensation or alkylation. Key steps include:
- Halogenation : Use of bromine or iodine in acetic acid to introduce halogens at specific positions.
- Etherification : Reaction with difluoromethylating agents (e.g., ClCFOCH) under basic conditions.
- Cyanide Introduction : Acetonitrile moieties are added using reagents like KCN or TMSCN.
Purity is ensured via column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization from ethanol/water mixtures. Analytical HPLC with UV detection (λ = 254 nm) confirms >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR identifies methoxy (δ 3.8–4.0 ppm) and difluoromethoxy (δ 6.5–7.0 ppm) groups. F NMR detects the difluoromethoxy signal (δ -80 to -85 ppm).
- IR Spectroscopy : Stretching vibrations for C≡N (~2250 cm), C-O-C (1250 cm), and aromatic C-H (3050 cm).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 242.06).
Cross-referencing with PubChem data (InChIKey: LSFWUQCOTXRZHH-UHFFFAOYSA-N) ensures structural validation .
Advanced Research Questions
Q. How do substituent positions (difluoromethoxy at C3 vs. methoxy at C4) influence the compound’s electronic properties and reactivity?
- Methodological Answer : Computational studies (DFT/B3LYP/6-311++G(d,p)) reveal that:
- The difluoromethoxy group at C3 increases electron-withdrawing effects, lowering the HOMO energy (-6.8 eV) and enhancing electrophilic reactivity.
- The methoxy group at C4 donates electrons via resonance, stabilizing adjacent positions for nucleophilic attack.
Comparative analysis with analogs (e.g., 4-(trifluoromethoxy) derivatives) shows that fluorine substitution reduces metabolic stability but improves lipophilicity (logP = 1.9 vs. 1.2 for non-fluorinated analogs) .
Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to target proteins (e.g., cytochrome P450). The nitrile group forms hydrogen bonds with catalytic residues (e.g., Tyr-96 in CYP2D6).
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. RMSD values <2.0 Å indicate stable binding.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Predicts reaction pathways for metabolic oxidation, highlighting potential sites for CYP450-mediated degradation .
Q. How can conflicting data on the compound’s solubility and stability be resolved experimentally?
- Methodological Answer :
- Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1–7.4) and solvents (DMSO, ethanol).
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Degradation products (e.g., hydrolysis to carboxylic acid) are identified via MS/MS fragmentation.
Contradictions arise from solvent polarity effects; for example, solubility in DMSO (≥50 mg/mL) vs. aqueous buffers (<0.1 mg/mL) necessitates formulation studies with cyclodextrins or liposomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
